molecular formula C21H23N3O4S2 B12170529 3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one

3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one

Cat. No.: B12170529
M. Wt: 445.6 g/mol
InChI Key: QAHSGGRMMBBVQP-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents like toluene and reagents such as acid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one apart is its combination of these three distinct functional groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H23N3O4S2/c1-28-16-6-8-17(9-7-16)30(26,27)24-14-12-23(13-15-24)21(25)11-10-20-22-18-4-2-3-5-19(18)29-20/h2-9H,10-15H2,1H3

InChI Key

QAHSGGRMMBBVQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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